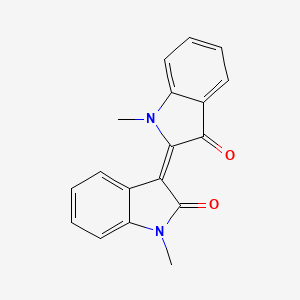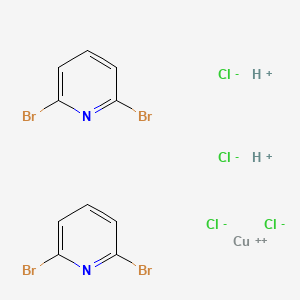![molecular formula C51H72O3 B12754080 4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol CAS No. 37437-14-2](/img/structure/B12754080.png)
4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol is a complex organic compound known for its antioxidant properties. It is widely used in various industries, including pharmaceuticals, polymers, and food packaging, due to its ability to inhibit oxidation and extend the shelf life of products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol typically involves multiple steps, starting with the preparation of intermediate compounds such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde. The reaction conditions often include the use of organic solvents like ethanol and chloroform, and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves the use of catalysts and stabilizers to enhance the reaction rate and prevent degradation of the product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for its antioxidant properties, where it reacts with free radicals to form stable products.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the phenolic hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under mild to moderate temperatures and in the presence of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted phenolic compounds that retain the antioxidant properties of the parent compound .
Applications De Recherche Scientifique
4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and storage.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in various diseases.
Mécanisme D'action
The antioxidant mechanism of 4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol involves the donation of hydrogen atoms from the phenolic hydroxyl groups to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved are primarily those related to oxidative stress and cellular defense mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Another antioxidant compound with similar properties but different structural features.
3,5-Di-tert-butyl-4-hydroxyanisole: Known for its use as a food preservative with antioxidant properties.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: An intermediate in the synthesis of various antioxidant compounds.
Uniqueness
What sets 4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol apart is its high stability and effectiveness as an antioxidant, making it suitable for a wide range of applications in different industries. Its unique structure allows for multiple points of interaction with free radicals, enhancing its antioxidant capacity .
Propriétés
Numéro CAS |
37437-14-2 |
|---|---|
Formule moléculaire |
C51H72O3 |
Poids moléculaire |
733.1 g/mol |
Nom IUPAC |
4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C51H72O3/c1-46(2,3)37-25-34(26-38(43(37)52)47(4,5)6)22-31-19-32(23-35-27-39(48(7,8)9)44(53)40(28-35)49(10,11)12)21-33(20-31)24-36-29-41(50(13,14)15)45(54)42(30-36)51(16,17)18/h19-21,25-30,52-54H,22-24H2,1-18H3 |
Clé InChI |
BLPODHBKBPRTPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=CC(=C2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




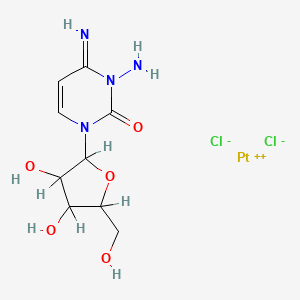

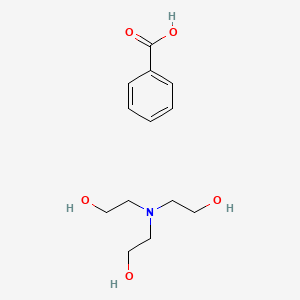
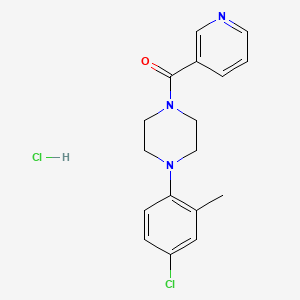
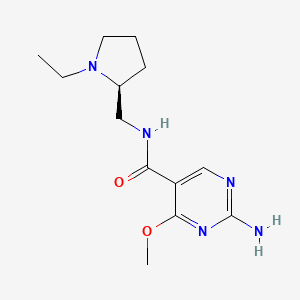
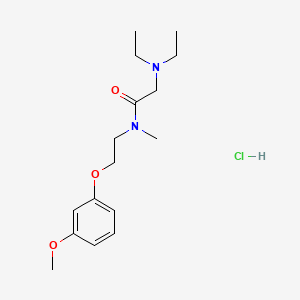
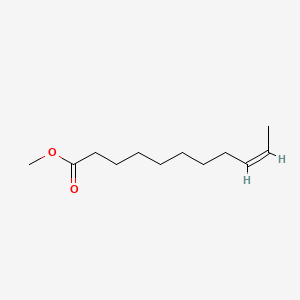

![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide;hydrochloride](/img/structure/B12754057.png)
